molecular formula C8H11ClN2O2S B589448 3-(Methylsulfonyl)benzamidine hydrochloride CAS No. 150296-24-5

3-(Methylsulfonyl)benzamidine hydrochloride

Cat. No.: B589448
CAS No.: 150296-24-5
M. Wt: 234.698
InChI Key: UTXPVPNVSXNQBX-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is known for its applications in various scientific research fields, particularly in chemistry and biology. This compound is characterized by the presence of a benzamidine group attached to a methylsulfonyl group, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzamidine hydrochloride typically involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylsulfonyl)benzamidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in enzyme inhibition studies, particularly for serine proteases.

    Medicine: Investigated for potential therapeutic applications due to its inhibitory effects on certain enzymes.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

  • Benzamidine hydrochloride
  • 3-Methylbenzamidine hydrochloride
  • 4-Methylsulfonylbenzamidine hydrochloride

Comparison: 3-(Methylsulfonyl)benzamidine hydrochloride is unique due to the presence of both the methylsulfonyl and benzamidine groups, which confer distinct chemical reactivity and biological activity. Compared to benzamidine hydrochloride, the methylsulfonyl group enhances its solubility and reactivity in certain chemical reactions. The presence of the methylsulfonyl group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPVPNVSXNQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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